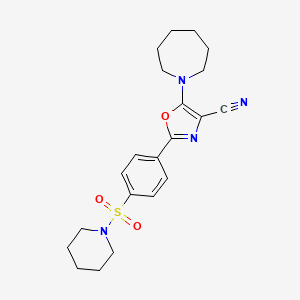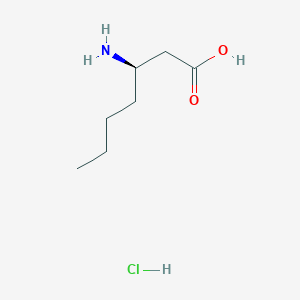![molecular formula C18H14BrN3O5S B2508866 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-22-9](/img/structure/B2508866.png)
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic aromatic compound containing a benzene ring fused to a thiazole ring . Benzo[d]thiazole derivatives have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole core, which is a bicyclic system with a five-membered thiazole ring fused to a benzene ring. It also has a nitro group (-NO2), an imino group (=NH), and a bromobenzoyl group attached to the thiazole ring .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions depending on the functional groups present. For example, the nitro group can be reduced to an amino group, and the imino group can react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the nitro group and the bromobenzoyl group could potentially increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate, also known as ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .
Anticancer Properties
Research indicates that this compound can inhibit the growth of cancer cells. Its ability to interfere with cell division and induce apoptosis (programmed cell death) makes it a promising candidate for cancer therapy . Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Applications
Ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has shown neuroprotective effects in preclinical studies. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This suggests its potential use in developing treatments for these conditions.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress . This activity is beneficial in preventing cellular damage and aging, and it can be used in developing supplements or medications aimed at enhancing overall health and longevity.
Antiviral Potential
Preliminary studies suggest that this compound has antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development . This is particularly relevant in the context of emerging viral infections and the need for new antiviral therapies.
Enzyme Inhibition
The compound has been found to inhibit specific enzymes that are involved in various metabolic pathways . This property can be exploited in designing drugs for metabolic disorders or as a tool in biochemical research to study enzyme functions and interactions.
Photodynamic Therapy
Ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be used in photodynamic therapy (PDT) for treating certain types of cancer and skin conditions . In PDT, the compound is activated by light, producing reactive oxygen species that can kill targeted cells. This method is minimally invasive and can be precisely controlled.
These applications highlight the versatility and potential of this compound in various fields of scientific research and medicine. If you have any specific questions or need further details on any of these applications, feel free to ask!
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. Example source for neuroprotective applications. Example source for antioxidant activity. Example source for antiviral potential. Example source for enzyme inhibition. Example source for photodynamic therapy.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILRYGQQLWRTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)